molecular formula C27H26BrF2N3O4 B2741678 2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 610756-90-6

2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2741678
CAS No.: 610756-90-6
M. Wt: 574.423
InChI Key: PSYIKOQIHXORGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring, a benzo[de]isoquinoline-1,3(2H)-dione group, and a bromo-difluorophenoxy group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The piperazine ring and the benzo[de]isoquinoline-1,3(2H)-dione group would likely contribute to the overall rigidity of the molecule, while the bromo-difluorophenoxy group could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo-difluorophenoxy group, which could potentially undergo various substitution reactions. The piperazine ring could also potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bromo-difluorophenoxy group could potentially influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Halocyclization and Cyclization Reactions

One study explored the cyclization of similar compounds, leading to derivatives that could have potential applications in creating novel organic materials with unique properties. The halocyclization of certain diones by the action of halogens resulted in compounds that could be further converted, demonstrating the versatility of these compounds in organic synthesis and material science Yu. L. Zborovskii et al., 2011.

Luminescent Properties and Photo-induced Electron Transfer

Another research area involves the study of the luminescent properties of naphthalimide compounds with piperazine substituents. These compounds, including variations with similar structural features, show promise as pH probes and in studying photo-induced electron transfer processes, which are crucial for developing new fluorescent materials and sensors Jiaan Gan et al., 2003.

Novel Synthesis Methods

There is also interest in developing novel synthesis methods for benzoxazine derivatives, demonstrating the compound class's potential in facilitating the creation of new chemical entities through efficient synthetic routes. Such methodologies could be relevant in pharmaceuticals, agrochemicals, and material science F. Rostami-Charati, 2013.

Fluorimetric Detection Applications

The design and synthesis of derivatives for rapid and facile fluorimetric detection of formaldehyde highlight another application area. These compounds' ability to show fluorescence enhancement upon reacting with formaldehyde suggests their potential use in environmental monitoring and safety applications Baoli Dong et al., 2016.

Future Directions

The study of complex organic molecules like this one is an active area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-[2-[4-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrF2N3O4/c28-18-13-22(29)25(23(30)14-18)37-16-19(34)15-32-9-7-31(8-10-32)11-12-33-26(35)20-5-1-3-17-4-2-6-21(24(17)20)27(33)36/h1-6,13-14,19,34H,7-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYIKOQIHXORGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=C(C=C(C=C5F)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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